Cas no 1083168-69-7 ((2,3-dihydro-1-benzofuran-6-yl)methanol)
(2,3-dihydro-1-benzofuran-6-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dihydro-1-benzofuran-6-ylmethanol
- 2,3-dihydro-6-benzofuranmethanol
- CTK4A5979
- AG-L-19460
- (2,3-dihydrobenzofuran-6-yl)methanol
- AGN-PC-01UVTQ
- AK-48647
- RP21378
- SureCN3633962
- (2,3-Dihydro-1-benzofuran-6-yl)methanol
- DLJJSKTZKULLGR-UHFFFAOYSA-N
- (2,3-Dihydrobenzo[b]furan-6-yl)methanol
- (2,3-dihydro-1-benzofuran-6-yl)methanol
-
- MDL: MFCD18374755
- Inchi: 1S/C9H10O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5,10H,3-4,6H2
- InChI Key: DLJJSKTZKULLGR-UHFFFAOYSA-N
- SMILES: O1CCC2C=CC(CO)=CC1=2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- XLogP3: 1
- Topological Polar Surface Area: 29.5
Experimental Properties
- Density: 1.217±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (5.3 g/l) (25 º C),
(2,3-dihydro-1-benzofuran-6-yl)methanol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
(2,3-dihydro-1-benzofuran-6-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A136197-100mg |
(2,3-Dihydrobenzofuran-6-yl)methanol |
1083168-69-7 | 98% | 100mg |
$165.0 | 2024-04-26 | |
| Ambeed | A136197-250mg |
(2,3-Dihydrobenzofuran-6-yl)methanol |
1083168-69-7 | 98% | 250mg |
$257.0 | 2024-04-26 | |
| Ambeed | A136197-1g |
(2,3-Dihydrobenzofuran-6-yl)methanol |
1083168-69-7 | 98% | 1g |
$632.0 | 2024-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DM319-50mg |
(2,3-dihydro-1-benzofuran-6-yl)methanol |
1083168-69-7 | 98% | 50mg |
829.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DM319-200mg |
(2,3-dihydro-1-benzofuran-6-yl)methanol |
1083168-69-7 | 98% | 200mg |
2074.0CNY | 2021-07-12 | |
| Chemenu | CM161321-1g |
(2,3-dihydrobenzofuran-6-yl)methanol |
1083168-69-7 | 98% | 1g |
$587 | 2021-06-17 | |
| TRC | B426640-10mg |
(2,3-Dihydrobenzofuran-6-yl)methanol |
1083168-69-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B426640-50mg |
(2,3-Dihydrobenzofuran-6-yl)methanol |
1083168-69-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B426640-100mg |
(2,3-Dihydrobenzofuran-6-yl)methanol |
1083168-69-7 | 100mg |
$ 275.00 | 2022-06-07 | ||
| abcr | AB437195-250 mg |
(2,3-Dihydrobenzofuran-6-yl)methanol; . |
1083168-69-7 | 250MG |
€438.60 | 2022-03-24 |
(2,3-dihydro-1-benzofuran-6-yl)methanol Suppliers
(2,3-dihydro-1-benzofuran-6-yl)methanol Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on (2,3-dihydro-1-benzofuran-6-yl)methanol
Comprehensive Overview of (2,3-dihydro-1-benzofuran-6-yl)methanol (CAS No. 1083168-69-7): Properties, Applications, and Industry Relevance
(2,3-dihydro-1-benzofuran-6-yl)methanol, identified by its CAS number 1083168-69-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its benzofuran core and hydroxymethyl functional group, serves as a versatile intermediate in synthetic chemistry. Its unique structural features make it valuable for designing novel bioactive molecules, particularly in drug discovery programs targeting central nervous system (CNS) disorders and anti-inflammatory agents.
The growing interest in heterocyclic compounds like (2,3-dihydro-1-benzofuran-6-yl)methanol aligns with current trends in green chemistry and sustainable synthesis. Researchers frequently search for "eco-friendly benzofuran derivatives" or "CAS 1083168-69-7 solubility data," reflecting demand for both environmental compatibility and technical specifications. The compound’s logP value and hydrogen bonding capacity are critical parameters for drug-likeness predictions, a hot topic in AI-driven molecular design platforms.
In material science, 1083168-69-7 has shown promise as a precursor for photoactive polymers, addressing queries like "benzofuran-based OLED materials." Its rigid aromatic system contributes to thermal stability, while the methanol moiety allows for further functionalization—key for developing advanced electronic materials. Recent patents highlight its utility in organic semiconductors, coinciding with industry focus on flexible electronics and wearable technologies.
Analytical characterization of (2,3-dihydro-1-benzofuran-6-yl)methanol typically involves HPLC purity analysis (a frequently searched term) and spectroscopic techniques such as NMR and FT-IR. The compound’s chromatographic behavior is particularly relevant for quality control in GMP-compliant synthesis. Safety data sheets emphasize standard organic compound handling, with no significant ecotoxicity concerns reported—an important consideration for REACH compliance discussions.
Market analysts note rising demand for CAS 1083168-69-7 in contract research organizations, driven by pharmaceutical outsourcing trends. The compound’s scalable synthesis (another high-search-volume term) makes it attractive for kilolab production. Its cost-effectiveness compared to similar chiral building blocks positions it favorably in generic drug development pipelines, especially for neurological therapeutics where blood-brain barrier permeability is crucial.
Emerging applications include metal-organic frameworks (MOFs) construction, where the compound’s bidentate ligand potential is being explored. This connects to trending searches about "MOFs for carbon capture"—demonstrating how 1083168-69-7 intersects with climate tech innovation. Computational studies using molecular docking simulations (a hot research methodology) suggest interactions with serotonin receptors, opening possibilities for psychiatric medication development.
The compound’s stability under physiological conditions makes it suitable for prodrug strategies, frequently discussed in medicinal chemistry forums. Technical inquiries often focus on its crystallization behavior and polymorph screening—critical for pharmaceutical formulation professionals. Recent publications describe novel microwave-assisted synthesis routes, addressing industry preferences for energy-efficient processes.
As regulatory landscapes evolve, documentation for (2,3-dihydro-1-benzofuran-6-yl)methanol increasingly includes ICH guideline-compliant stability studies. The compound’s compatibility with continuous flow chemistry systems positions it well for Industry 4.0 adoption in chemical manufacturing. These aspects respond to frequent searches about "digitalization in pharma" and "automated synthesis platforms."
Looking forward, CAS 1083168-69-7 is poised to play a role in bioconjugation chemistry for antibody-drug conjugates (ADCs)—a rapidly expanding therapeutic area. Its derivatization potential allows creation of linker molecules with optimized cleavage kinetics. This aligns with biomarker-driven searches like "targeted cancer therapies," while maintaining compliance with stringent genotoxin regulations.
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